

Technical Guide: Solubility Profile and Process Handling of N-Boc-Amphetamine

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Compound of Interest

Compound Name: *Tert-butyl N-(2-amino-1-phenylpropyl)carbamate*

CAS No.: 1824364-10-4

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Executive Summary

This technical guide details the solubility characteristics, physicochemical properties, and process handling of N-Boc-amphetamine (tert-butyl (1-phenylpropan-2-yl)carbamate). Designed for process chemists and pharmaceutical researchers, this document moves beyond static data to provide actionable workflows for extraction, purification, and solvent selection.

N-Boc-amphetamine serves as a critical lipophilic intermediate. Its solubility profile—characterized by high lipophilicity and negligible aqueous solubility—dictates the success of downstream deprotection and purification strategies. This guide synthesizes empirical data with fundamental solubility parameters (LogP, H-bonding) to establish a robust framework for handling this compound.

Physicochemical Identity & Profile

Understanding the molecular drivers of solubility is prerequisite to solvent selection. The tert-butyloxycarbonyl (Boc) moiety masks the polarity of the primary amine, significantly increasing the logP and shifting solubility preference toward non-polar and polar aprotic solvents.

Parameter	Data / Descriptor	Context
Compound Name	N-Boc-amphetamine	tert-butyl (1-phenylpropan-2-yl)carbamate
CAS Number	293305-71-2 (S-isomer)	Generic: 10250-39-2 (Racemic)
Molecular Formula	C ₁₄ H ₂₁ NO ₂	MW: 235.32 g/mol
Physical State	White Solid / Viscous Oil	Low melting point (approx. 55–60 °C); often supercools to oil. [1][2]
LogP (Calc)	~3.3 – 3.5	Highly Lipophilic (Hydrophobic)
H-Bond Donors	1 (Amide NH)	Limited water interaction.
H-Bond Acceptors	2 (Carbonyl O, Ether O)	Soluble in H-bond donating solvents (e.g., Alcohols).

Implication: Unlike its parent compound (amphetamine sulfate), which is highly water-soluble, N-Boc-amphetamine behaves as a neutral lipid-like molecule. It will partition >99% into the organic phase during aqueous workups.

Solubility Matrix & Solvent Compatibility[3]

The following matrix categorizes solvents based on their interaction with N-Boc-amphetamine. This data is derived from standard Boc-protection workflows and general solubility principles for carbamates.

Table 1: Solubility Performance Guide

Solvent Class	Specific Solvent	Solubility Rating	Process Application
Chlorinated	Dichloromethane (DCM)	Excellent (>100 mg/mL)	Primary extraction solvent; Reaction medium.
Esters	Ethyl Acetate (EtOAc)	Excellent (>100 mg/mL)	Extraction; Chromatography; Crystallization solvent.
Alcohols	Methanol, Ethanol	Good (>50 mg/mL)	Reaction co-solvent; Recrystallization (with water).
Ethers	THF, MTBE, Diethyl Ether	Good	Reaction medium; Precipitation prevention.
Hydrocarbons	Hexanes, Heptane	Low / Variable	Anti-solvent for crystallization; Wash solvent to remove non-polar impurities.
Aqueous	Water, Brine	Insoluble (<0.1 mg/mL)	Phase separation; Washing away inorganic salts.
Acids	HCl, TFA	Reactive	AVOID for dissolution (causes deprotection). [3]

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Critical Note on Hexanes: While N-Boc-amphetamine has low solubility in cold hexanes, it may dissolve in boiling hexanes/heptane. This temperature-dependent solubility gradient makes the Hexane/EtOAc system ideal for recrystallization.

Self-Validating Protocol: Gravimetric Solubility Determination

Since batch-specific purity affects solubility, researchers should not rely solely on literature values. Use this self-validating protocol to determine precise solubility limits for your specific lot.

Methodology: Saturation Shake-Flask Method

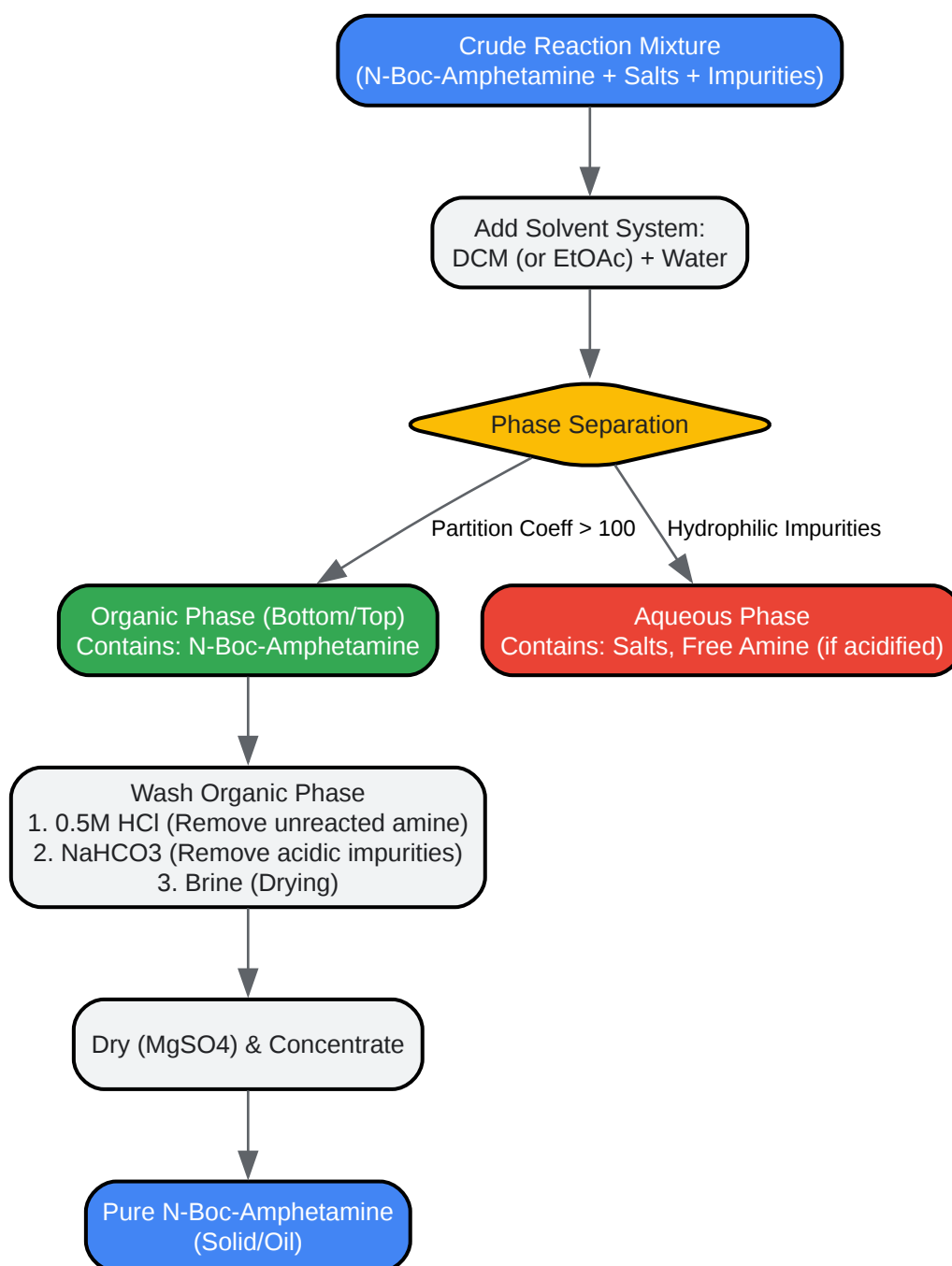
- Preparation: Weigh 100 mg of N-Boc-amphetamine into a 4 mL glass vial.
- Addition: Add the target solvent in 100 μ L increments at 25°C.
- Equilibration: Vortex for 30 seconds after each addition. Inspect for dissolution (clear solution).
- Validation (The "Self-Check"):
 - If dissolved < 500 μ L: Solubility is High (>200 mg/mL).
 - If undissolved > 2 mL: Solubility is Low (<50 mg/mL).
 - Gravimetric Check: Filter the saturated solution, weigh a specific volume, evaporate to dryness, and weigh the residue to calculate exact concentration ().

Process Workflows & Visualization

The solubility differential between the protected species (N-Boc) and the free amine/salts is the basis for purification.

Workflow 1: Solubility-Driven Extraction Logic

This diagram illustrates how solubility dictates the separation of N-Boc-amphetamine from reagents (excess Boc anhydride, unreacted amine salts) during workup.

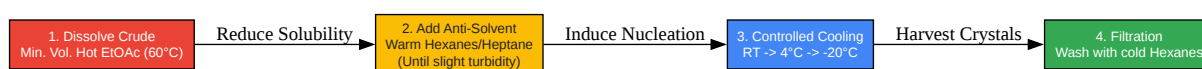


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Figure 1: Extraction workflow leveraging the high lipophilicity of N-Boc-amphetamine to isolate it from aqueous-soluble impurities.

Workflow 2: Crystallization Strategy (Solvent/Anti-Solvent)

For solid N-Boc derivatives, crystallization is superior to chromatography for scale-up. This workflow relies on the temperature-dependent solubility in hydrocarbons.



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Figure 2: Crystallization protocol utilizing the differential solubility in Acetate/Hydrocarbon systems.

Deprotection & Stability Considerations

While this guide focuses on solubility, the ultimate fate of N-Boc-amphetamine is deprotection. The solubility profile changes drastically during this step.

- **The Switch:** Upon treatment with acid (e.g., 4M HCl in Dioxane or TFA/DCM), the lipophilic N-Boc group is cleaved, yielding the amphetamine salt (hydrochloride or trifluoroacetate).
- **Solubility Inversion:** The product salt is insoluble in DCM/EtOAc (often precipitating out) but highly soluble in water.
- **Process Tip:** If using HCl/Ether or HCl/Dioxane, the deprotected amine salt will often precipitate directly, allowing for filtration—a highly efficient purification method driven by solubility inversion.

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